Cas no 1049874-51-2 (5-{(tert-butoxy)carbonylamino}bicyclo3.2.1octane-1-carboxylic acid)
5-{(tert-butoxy)carbonylamino}bicyclo3.2.1octane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- Bicyclo[3.2.1]octane-1-carboxylic acid, 5-[[(1,1-dimethylethoxy)carbonyl]amino]-
- 5-{(tert-butoxy)carbonylamino}bicyclo3.2.1octane-1-carboxylic acid
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- MDL: MFCD13806408
- Inchi: 1S/C14H23NO4/c1-12(2,3)19-11(18)15-14-6-4-5-13(9-14,7-8-14)10(16)17/h4-9H2,1-3H3,(H,15,18)(H,16,17)
- InChI Key: OMRHXULPACVHAT-UHFFFAOYSA-N
- SMILES: C12(C(O)=O)CC(NC(OC(C)(C)C)=O)(CC1)CCC2
5-{(tert-butoxy)carbonylamino}bicyclo3.2.1octane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-88110-0.05g |
5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-1-carboxylic acid |
1049874-51-2 | 95% | 0.05g |
$791.0 | 2023-09-01 | |
| Enamine | EN300-88110-0.1g |
5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-1-carboxylic acid |
1049874-51-2 | 95% | 0.1g |
$1177.0 | 2023-09-01 | |
| Enamine | EN300-88110-0.25g |
5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-1-carboxylic acid |
1049874-51-2 | 95% | 0.25g |
$1679.0 | 2023-09-01 | |
| Enamine | EN300-88110-0.5g |
5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-1-carboxylic acid |
1049874-51-2 | 95% | 0.5g |
$2646.0 | 2023-09-01 | |
| Enamine | EN300-88110-1.0g |
5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-1-carboxylic acid |
1049874-51-2 | 95% | 1.0g |
$3393.0 | 2023-02-11 | |
| Enamine | EN300-88110-2.5g |
5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-1-carboxylic acid |
1049874-51-2 | 95% | 2.5g |
$5039.0 | 2023-09-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD766576-250mg |
5-((tert-Butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid |
1049874-51-2 | 98% | 250mg |
¥12845.0 | 2023-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1334222-50mg |
5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-1-carboxylic acid |
1049874-51-2 | 98% | 50mg |
¥17080 | 2023-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1334222-100mg |
5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-1-carboxylic acid |
1049874-51-2 | 98% | 100mg |
¥31773 | 2023-03-01 | |
| Alichem | A490020943-1g |
5-((tert-Butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylic acid |
1049874-51-2 | 95% | 1g |
$4827.48 | 2023-09-04 |
5-{(tert-butoxy)carbonylamino}bicyclo3.2.1octane-1-carboxylic acid Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 5-{(tert-butoxy)carbonylamino}bicyclo3.2.1octane-1-carboxylic acid
Recent Advances in the Application of 5-{(tert-butoxy)carbonylamino}bicyclo[3.2.1]octane-1-carboxylic acid (CAS: 1049874-51-2) in Chemical Biology and Pharmaceutical Research
The compound 5-{(tert-butoxy)carbonylamino}bicyclo[3.2.1]octane-1-carboxylic acid (CAS: 1049874-51-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This bicyclic scaffold, characterized by its rigid conformation and functional versatility, has been explored as a key intermediate in the synthesis of novel bioactive molecules targeting various disease pathways.
Recent studies have highlighted the role of this compound in the development of protease inhibitors, particularly those targeting viral proteases such as SARS-CoV-2 Mpro and HIV-1 protease. The bicyclo[3.2.1]octane core provides a stable three-dimensional framework that mimics natural peptide substrates while offering enhanced metabolic stability and improved pharmacokinetic properties. Researchers at several leading pharmaceutical companies have incorporated this scaffold into their drug discovery programs, yielding promising preclinical candidates with potent inhibitory activity.
In synthetic chemistry, 5-{(tert-butoxy)carbonylamino}bicyclo[3.2.1]octane-1-carboxylic acid has proven valuable as a chiral building block for asymmetric synthesis. Its stereochemical rigidity allows for precise control over molecular conformation, making it particularly useful in the construction of complex natural product analogs and peptidomimetics. Recent methodological advances have improved the efficiency of its synthesis and derivatization, enabling broader application in medicinal chemistry campaigns.
Structural-activity relationship (SAR) studies utilizing this scaffold have revealed important insights into molecular recognition patterns in protein-ligand interactions. X-ray crystallographic analyses of complexes formed between derivatives of this compound and various biological targets have provided atomic-level understanding of binding modes, informing the rational design of next-generation therapeutics. These findings have been particularly relevant in the development of central nervous system (CNS) drugs, where the compound's ability to cross the blood-brain barrier has been demonstrated.
From a formulation perspective, recent investigations have explored the physicochemical properties of 5-{(tert-butoxy)carbonylamino}bicyclo[3.2.1]octane-1-carboxylic acid derivatives, including their solubility profiles, stability under physiological conditions, and compatibility with various drug delivery systems. These studies have contributed to optimizing the developability of drug candidates containing this structural motif, addressing challenges related to bioavailability and formulation stability.
Looking forward, the versatility of 5-{(tert-butoxy)carbonylamino}bicyclo[3.2.1]octane-1-carboxylic acid positions it as a valuable tool in the continued exploration of chemical space for drug discovery. Its application in emerging areas such as targeted protein degradation, covalent inhibitor design, and molecular glues represents promising directions for future research. The compound's unique combination of structural features and synthetic accessibility ensures its ongoing relevance in pharmaceutical innovation.
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